2-Bromo-1-ethoxy-4-nitrobenzene

Vue d'ensemble

Description

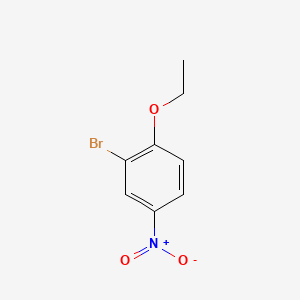

2-Bromo-1-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₃. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

Nucleophilic substitution: Formation of 2-hydroxy-1-ethoxy-4-nitrobenzene.

Reduction: Formation of 2-bromo-1-ethoxy-4-aminobenzene.

Oxidation: Formation of 2-bromo-1-carboxy-4-nitrobenzene.

Applications De Recherche Scientifique

2-Bromo-1-ethoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-ethoxy-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the ring and directs incoming electrophiles to the meta position relative to itself. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic attack and directs electrophiles to the ortho and para positions relative to itself .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-nitrobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

2-Bromo-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

4-Bromo-1-ethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring, leading to different reactivity and properties.

Uniqueness

2-Bromo-1-ethoxy-4-nitrobenzene is unique due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-Bromo-1-ethoxy-4-nitrobenzene is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₈H₈BrNO₃) contains both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on a benzene ring, which influence its reactivity and biological interactions. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to produce reactive intermediates that affect cellular processes .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through electrophilic aromatic substitution mechanisms. These ROS can induce oxidative stress, leading to alterations in cell signaling pathways and gene expression. The compound's interactions with proteins and nucleic acids can modify their functions, contributing to its potential toxicity and pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to generate reactive intermediates allows it to interact with cellular components, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved in this activity .

Case Studies and Research Findings

Several studies have investigated the effects of nitrobenzene derivatives on biological systems:

- Oxidative Stress Induction : A study demonstrated that exposure to nitrobenzene compounds resulted in increased levels of ROS in cultured cells, leading to oxidative damage and apoptosis.

- Liver Toxicity : Nitrobenzene exposure has been linked to hepatic effects, including necrosis and increased bilirubin levels, as observed in case studies involving human subjects exposed to nitrobenzene . These findings highlight the potential hepatotoxicity associated with compounds like this compound.

- Methemoglobinemia Cases : Reports indicate that ingestion of nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity. This has been documented in several clinical cases where patients exhibited severe symptoms following exposure .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Propriétés

IUPAC Name |

2-bromo-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJMJBJIPXARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596263 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58244-42-1 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.